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Compound of Interest

Compound Name:
N-(4-Chloro-2-

methoxyphenyl)acetamide

CAS No.: 86412-57-9

Cat. No.: B033465 Get Quote

Executive Summary
N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: Not widely listed as a commodity chemical;

related to CAS 93-50-5 via hydrolysis) is a substituted acetanilide used primarily as an

intermediate in the synthesis of pharmaceuticals (e.g., CXCR2 antagonists) and

agrochemicals.

Its toxicological profile is dominated by its metabolic conversion to 4-chloro-2-methoxyaniline.

Unlike its structural analog 4-chloro-o-toluidine (a known Group 2A carcinogen), the presence

of the methoxy group introduces alternative metabolic clearance pathways (O-demethylation)

that may mitigate genotoxic potency. However, the compound remains a Category 4 Acute

Toxin and a Skin Sensitizer, with a latent potential to induce methemoglobinemia typical of

aniline derivatives.

Chemical Identity & Physicochemical Determinants
Understanding the physicochemical properties is prerequisite to predicting bioavailability and

barrier crossing.
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Parameter Value / Description Relevance to Toxicology

IUPAC Name
N-(4-Chloro-2-

methoxyphenyl)acetamide
Unambiguous identification.

Synonyms

4'-Chloro-2'-

methoxyacetanilide; N-Acetyl-

4-chloro-2-anisidine

Search keys for read-across

data.

Molecular Formula C₉H₁₀ClNO₂ MW = 199.63 g/mol .

LogP (Predicted) ~1.8 – 2.2

Moderate lipophilicity; indicates

high oral bioavailability and

potential for dermal absorption.

Solubility
Low in water; soluble in

DMSO, Methanol

Limits aqueous formulation;

requires organic solvents for in

vitro assays.

Electronic Effect
Methoxy (+M effect); Chloro (-

I, +M effect)

The electron-donating methoxy

group activates the ring,

influencing metabolic oxidation

rates.

Metabolic Fate & Bioactivation Mechanisms
The toxicity of this acetamide is not intrinsic but metabolically driven. The compound acts as a

"delivery system" for the free aniline.

Primary Hydrolysis (The Gateway Step)
Upon ingestion, hepatic arylacetamide deacetylases and carboxylesterases rapidly hydrolyze

the amide bond.

Substrate: N-(4-Chloro-2-methoxyphenyl)acetamide

Product:4-Chloro-2-methoxyaniline (CAS 93-50-5) + Acetic Acid.

Implication: The toxicity profile effectively mirrors that of 4-chloro-2-methoxyaniline.
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Divergent Metabolism: Toxification vs. Detoxification
Once the free aniline is released, it faces two competing pathways. The balance between these

dictates the genotoxic risk.

Toxification (N-Oxidation): CYP450 enzymes (primarily CYP1A2/2E1) oxidize the amine to

an N-hydroxylamine. This metabolite can be esterified (by NAT/SULT) to form an unstable

nitrenium ion, which covalently binds to DNA (guanine adducts).

Detoxification (O-Demethylation): The methoxy group provides a "safety valve." CYP

enzymes can O-demethylate the compound to 4-chloro-2-hydroxyaniline (a phenol). Phenols

are rapidly conjugated (glucuronidation/sulfation) and excreted, bypassing the formation of

DNA-reactive nitrenium ions.

Visualization: Metabolic Pathways

N-(4-Chloro-2-methoxyphenyl)acetamide
(Parent)

4-Chloro-2-methoxyaniline
(Primary Metabolite)

Hydrolysis
(Carboxylesterases)

N-Hydroxy-4-chloro-2-methoxyaniline
(Proximate Carcinogen)

Bioactivation
(CYP1A2)

4-Chloro-2-hydroxyaniline
(Detoxified)

Detoxification
(O-Demethylation)

Nitrenium Ion
(Ultimate Carcinogen)

NAT/SULT DNA Adducts
(Genotoxicity)

Covalent Binding

O-Glucuronide/Sulfate
(Excretion)

Phase II

Click to download full resolution via product page

Figure 1: Divergent metabolic fate. The O-demethylation pathway (green) competes with N-

oxidation (red), potentially reducing genotoxic risk compared to methyl-analogs.

Toxicological Profile
Acute Toxicity[1][2]

Oral LD50 (Rat): Estimated at 500 – 1000 mg/kg (Based on 4-chloro-2-methoxyaniline data).

Classification: GHS Category 4 (Harmful if swallowed).

Mechanism: Central nervous system depression and potential interference with oxygen

transport.
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Hematotoxicity (Methemoglobinemia)
Like all aniline derivatives, the N-hydroxy metabolite can oxidize ferrous heme (Fe²⁺) to ferric

heme (Fe³⁺), creating methemoglobin.

Risk Level: Moderate.

Clinical Sign: Cyanosis (blue skin/lips) at high exposure levels.

Biomarker: Blood MetHb levels.

Genotoxicity & Carcinogenicity (The "Methyl vs.
Methoxy" Nuance)
This is the most critical section for drug development risk assessment.

Structural Alert: Aromatic amine.[1]

Ames Test Prediction: Likely Negative or Weakly Positive (Strain dependent).

Explanation: Research indicates that while 4-chloro-o-toluidine (methyl group) is a potent

mutagen, the 4-chloro-2-methoxyaniline is often Ames negative. The electron-donating

methoxy group, while activating the ring, may stabilize the nitrenium ion differently or favor

the O-demethylation detoxification pathway described above.

Carcinogenicity Status: Not listed by IARC, NTP, or ACGIH as a carcinogen (unlike its methyl

analog).

QSAR Insight: Chlorination at the para position combined with ortho methoxy substitution

often disrupts the planarity required for DNA intercalation or destabilizes the reactive

intermediate sufficiently to reduce mutagenic potency compared to the ortho-methyl analog.

Skin Sensitization[4]
Classification:Skin Sensitizer Category 1 (H317).

Mechanism: The aniline metabolite can act as a hapten, binding to skin proteins (Langerhans

cells) via nucleophilic attack, triggering a T-cell mediated immune response (Allergic Contact
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Dermatitis).

Occupational Health & Safety (OEL & PDE)
For internal risk management in a pharmaceutical setting, a Permitted Daily Exposure (PDE)

should be calculated.

Derivation Logic (Default Approach)
In the absence of a chronic NOAEL, use the Read-Across approach from 4-chloro-2-

methoxyaniline.

Point of Departure (PoD): LD50 ~500 mg/kg (Acute data only is weak, so we apply large

safety factors).

Safety Factors (F):

F1 (Species extrapolation): 5

F2 (Inter-individual variability): 10

F3 (Short-term to Chronic): 10

F4 (Severe toxicity/Carcinogenicity potential): 10 (Precautionary due to aniline structure).

Total Composite Factor: ~5000

Calculation:

Using a conservative estimated NOAEL of 10 mg/kg/day (derived from sub-acute studies of
similar anilines):

OEL Estimation:

Note: This is a provisional limit. Handling should utilize containment (OEB 3/4).

Analytical Methodologies
To validate safety, specific detection methods are required.
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Method Application
Detection Limit
(LOD)

Notes

HPLC-UV (254 nm) Purity/Assay ~0.05% Standard QC method.

LC-MS/MS Trace Impurity < 1 ppm

Required for

genotoxic impurity

(GTI) screening in

drug substances.

Monitor for the mass

of the parent (199.6)

and the free aniline

(157.6).

GC-FID/MS Residual Solvents ~10 ppm

Suitable if the

compound is volatile

enough, though

derivatization may be

needed for the aniline.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Analog Read-across). Retrieved from

[Link]

European Chemicals Agency (ECHA).Registration Dossier: 4-chloro-2-methoxyaniline (CAS

93-50-5). Retrieved from [Link]

Benigni, R., & Bossa, C. (2011).Alternative strategies for carcinogenicity assessment: an

efficient and simplified approach based on mutagenicity and cell transformation assays.

(Discusses QSAR of aniline derivatives). Retrieved from [Link]

U.S. EPA.Genotoxicity of Aniline Derivatives. (General mechanistic reference for aniline

bioactivation). Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/78170
https://echa.europa.eu/registration-dossier/-/registered-dossier/1944
https://pubmed.ncbi.nlm.nih.gov/21505342/
https://comptox.epa.gov/dashboard/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. storage.imrpress.com [storage.imrpress.com]

To cite this document: BenchChem. [Technical Guide: Toxicity Profile of N-(4-Chloro-2-
methoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033465#toxicity-profile-of-n-4-chloro-2-
methoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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